molecular formula C15H19N3O2S2 B2593803 N-cyclopentyl-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 876901-61-0

N-cyclopentyl-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

Cat. No. B2593803
CAS RN: 876901-61-0
M. Wt: 337.46
InChI Key: PNUUUACPYKMXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which is a member of the JAK family of tyrosine kinases. JAK3 is primarily expressed in immune cells and plays a critical role in the signaling pathway of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Synthesis and Chemical Properties

Research on thieno[2,3-d]pyrimidines has explored their synthesis through reactions involving amino-thiophene-carboxamide derivatives and iso(and isothio)cyanates under microwave irradiation, producing various thieno[2,3-d]pyrimidine derivatives (Davoodnia et al., 2009). These synthetic routes are significant for developing compounds with potential biological activities. Another approach utilized 2-chloro-6-ethoxy-4-acetylpyridine as a starting material to synthesize pyrimidinone and oxazinone derivatives fused with thiophene rings, highlighting a methodology for creating antimicrobial agents (Hossan et al., 2012).

Antimicrobial and Antitumor Activities

Thieno[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial and antitumor potentials. Synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation against Pseudococcidae insects and selected microorganisms for antibacterial potential highlight the versatility of thieno[2,3-d]pyrimidines in developing agents with insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020). Furthermore, novel heterocyclic compounds containing a sulfonamido moiety, synthesized from thieno[2,3-d]pyrimidine precursors, have shown high antibacterial activities, suggesting their potential as antibacterial agents (Azab et al., 2013).

Molecular Docking and Fluorescence Characterization

A study on benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives explored their structure-activity relationship as anti-inflammatory agents and evaluated their potential as fluorescent probes for determining tumors. This research underscores the dual functionality of thieno[2,3-d]pyrimidines as both therapeutic agents and diagnostic tools (Barone et al., 2014).

properties

IUPAC Name

N-cyclopentyl-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-9-7-11-13(22-9)17-15(18(2)14(11)20)21-8-12(19)16-10-5-3-4-6-10/h7,10H,3-6,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUUUACPYKMXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.